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Compound of Interest

Compound Name: Cinnamyl Acetate

Cat. No.: B086382

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for cinnamyl
acetate, a widely used fragrance and flavoring agent. Tailored for researchers, scientists, and
professionals in drug development, this document offers a detailed interpretation of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and visual representations of its chemical structure and fragmentation
patterns.

Introduction

Cinnamyl acetate is an organic ester responsible for the characteristic sweet, floral, and spicy
aroma reminiscent of cinnamon. A thorough understanding of its spectroscopic properties is
crucial for quality control, structural elucidation, and the development of new applications. This
guide presents a comprehensive overview of its 1H NMR, 13C NMR, IR, and MS data,
providing a foundational resource for scientists working with this compound.

Molecular Structure of Cinnamyl Acetate

The structural formula of cinnamyl acetate (C11H12032) is presented below. The molecule
consists of a phenyl group attached to a propenyl acetate moiety.

Figure 1. Chemical structure of cinnamyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

Experimental Protocol: 1H and 13C NMR

Sample Preparation:

o Approximately 10-20 mg of cinnamyl acetate was dissolved in ~0.7 mL of deuterated
chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (6 =
0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz NMR spectrometer was used for 1H NMR, and a 100 MHz
spectrometer for 13C NMR.

o Temperature: All spectra were recorded at room temperature.

e 1H NMR: Standard acquisition parameters were used, including a sufficient number of scans
to obtain a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled sequence was used to simplify the spectrum and enhance
the signal of the carbon atoms.

1H NMR Data

The 1H NMR spectrum of cinnamyl acetate exhibits characteristic signals corresponding to
the different types of protons in the molecule.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.40 d 2H (ortho to the side
chain)
Aromatic protons
7.33-7.31 t 2H (meta to the side
chain)
Aromatic proton (para
7.27-7.25 t 1H _ _
to the side chain)
Vinylic proton (=CH-
6.66 d 1H yiep (
Ph)
Vinylic proton (-
6.31-6.24 m 1H yiep (
CH=CH-CHz0-)
Methylene protons (-
4.73 d 2H Y P (
CH20-)
Methyl protons (-
2.09 s 3H y'p (

C(O)CHs)

d = doublet, t = triplet,

m = multiplet, s =

singlet

13C NMR Data

The 13C NMR spectrum provides information on the different carbon environments within

cinnamyl acetate.
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Chemical Shift (8) ppm Assignment

170.88 Carbonyl carbon (-C=0)

136.18 Aromatic carbon (quaternary, attached to the
side chain)

134.21 Vinylic carbon (-CH=CH-Ph)

128.61 Aromatic carbons (ortho and meta)

128.03 Aromatic carbon (para)

126.61 Aromatic carbons

123.14 Vinylic carbon (-CH=CH-CH20-)

65.1 Methylene carbon (-CH20-)

21.02 Methyl carbon (-C(O)CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation:

o Asmall drop of neat cinnamyl acetate was placed directly onto the diamond crystal of the
ATR accessory.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
sample analysis.
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» Data Collection: The spectrum was recorded over the range of 4000-400 cm~2.

IR Data Interpretation

The IR spectrum of cinnamyl acetate shows characteristic absorption bands corresponding to

its functional groups.

Wavenumber (cm~?) Intensity Assignment
) Aromatic and vinylic C-H
~3030 Medium
stretch
_ Aliphatic C-H stretch (from the
~2950 Medium
methyl and methylene groups)
~1740 Strong C=0 stretch (ester carbonyl)
~1650 Medium C=C stretch (alkene)
~1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
~1230 Strong C-O stretch (ester)
C-H bend (out-of-plane, trans-
~965 Strong
alkene)
C-H bend (out-of-plane,
~750, 690 Strong

monosubstituted aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Experimental Protocol: Electron lonization (El) - Gas
Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:
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» Adilute solution of cinnamyl acetate in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate) was prepared.

Instrumentation and Data Acquisition:

e Inlet: The sample was introduced via a Gas Chromatograph (GC) to separate it from any
impurities.

« lonization: Electron lonization (El) at 70 eV was used to generate charged fragments.

e Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-
to-charge ratio (m/z).

o Detector: An electron multiplier was used to detect the ions.

Mass Spectrometry Data

The mass spectrum of cinnamyl acetate shows a molecular ion peak and several
characteristic fragment ions.

m/z Relative Intensity Assignment

176 Moderate [M]*, Molecular ion

[M - CHsCO]*, Loss of an

133 Moderate )

acetyl radical
117 High [CaHo]*, Cinnamyl cation

] [CoH7]*, Loss of Hz from the

115 High ] )

cinnamyl cation
91 Moderate [C7H7]*, Tropylium ion
43 High (Base Peak) [CH3COQO]*, Acetyl cation

Fragmentation Pathway

The major fragmentation pathway of cinnamyl acetate under electron ionization involves the
cleavage of the ester bond, leading to the formation of the stable cinnamyl and acetyl cations.
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(Cinnamyl cation) (Acetyl cation)

- C2H2

[C7H7]+

m/z = 91
(Tropylium ion)

Click to download full resolution via product page

Figure 2. Proposed mass spectral fragmentation pathway of cinnamyl acetate.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint
of cinnamyl acetate. The combined interpretation of 1H NMR, 13C NMR, IR, and MS data
allows for unambiguous identification and structural confirmation. The detailed experimental
protocols serve as a valuable reference for researchers in the field, ensuring reproducibility and
accuracy in future analytical work. This guide underscores the power of modern spectroscopic
techniques in the chemical and pharmaceutical sciences.

« To cite this document: BenchChem. [Spectroscopic Unveiling of Cinnamyl Acetate: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086382#spectroscopic-data-interpretation-for-
cinnamyl-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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